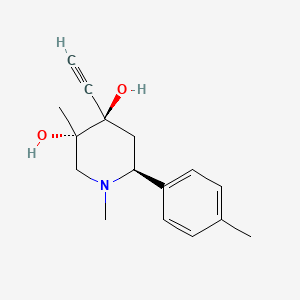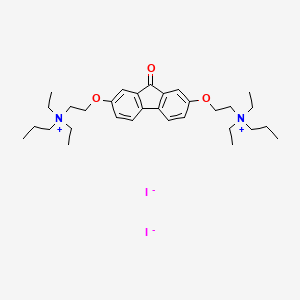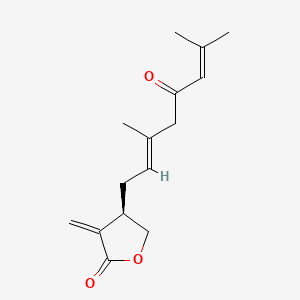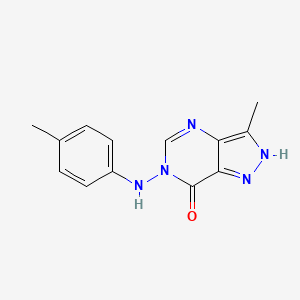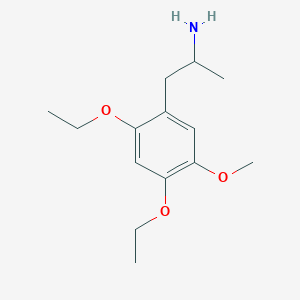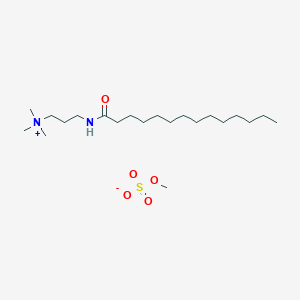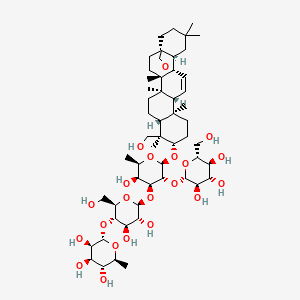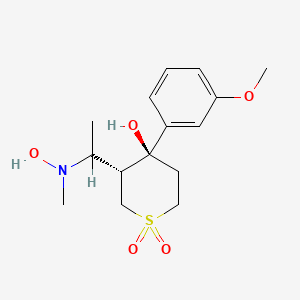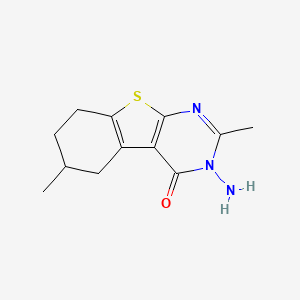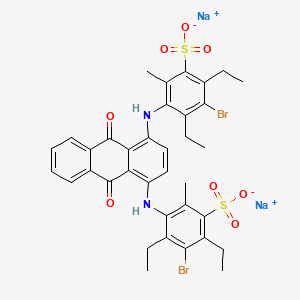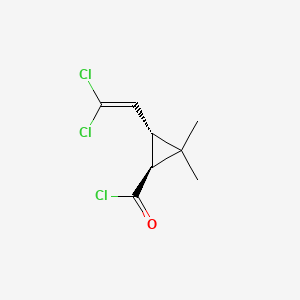
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride: is a chemical compound belonging to the class of organochlorine compounds. It is known for its potent insecticidal properties and is often used in the formulation of pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2,2-dimethylcyclopropane carboxylic acid with 2,2-dichlorovinyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is studied for its effects on insect nervous systems, making it valuable in entomology research.
Medicine: : Research is ongoing to explore its potential use in developing new insecticides and pesticides.
Industry: : It is used in the formulation of commercial pesticides to control insect populations in agriculture.
Mechanism of Action
The compound exerts its effects by interfering with the nervous system of insects. It binds to sodium channels in nerve cells, leading to prolonged depolarization and paralysis of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to nerve signal transmission.
Comparison with Similar Compounds
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is similar to other pyrethroid compounds such as permethrin and cypermethrin . it is unique in its specific structure and the resulting biological activity. The presence of the dichlorovinyl group and the cyclopropylcarbonyl chloride moiety contribute to its distinct properties.
List of Similar Compounds
Permethrin
Cypermethrin
Deltamethrin
Esfenvalerate
Lambda-cyhalothrin
Properties
CAS No. |
60254-21-9 |
|---|---|
Molecular Formula |
C8H9Cl3O |
Molecular Weight |
227.5 g/mol |
IUPAC Name |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6+/m0/s1 |
InChI Key |
CHLAOFANYRDCPD-UJURSFKZSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)
